molecular formula C11H14OS B12831376 4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde

4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde

Cat. No.: B12831376
M. Wt: 194.30 g/mol
InChI Key: VZXQYPICSBVNOI-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde is a compound that features a thiophene ring attached to a cyclohexane ring with an aldehyde functional group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, known for its diverse applications in medicinal chemistry and material science . The presence of the thiophene ring in this compound imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde typically involves the formation of the thiophene ring followed by its attachment to the cyclohexane ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde is largely dependent on its interaction with biological targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler structure with a five-membered ring containing sulfur.

    Cyclohexane-1-carbaldehyde: Lacks the thiophene ring but contains the cyclohexane ring with an aldehyde group.

    Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.

Uniqueness

4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde is unique due to the combination of the thiophene ring and the cyclohexane ring with an aldehyde group. This structure imparts distinct chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-thiophen-3-ylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H14OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h5-10H,1-4H2

InChI Key

VZXQYPICSBVNOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C=O)C2=CSC=C2

Origin of Product

United States

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